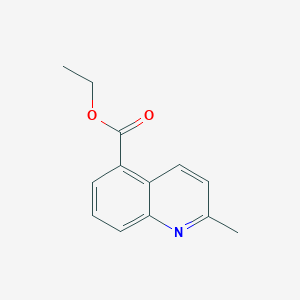

Ethyl 2-methylquinoline-5-carboxylate

Description

Ethyl 2-methylquinoline-5-carboxylate is a quinoline derivative characterized by a methyl substituent at position 2 and an ethyl ester group at position 5 of the quinoline ring. Quinoline-based compounds are widely studied for their pharmaceutical and material science applications due to their structural versatility and biological activity.

Properties

Molecular Formula |

C13H13NO2 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

ethyl 2-methylquinoline-5-carboxylate |

InChI |

InChI=1S/C13H13NO2/c1-3-16-13(15)11-5-4-6-12-10(11)8-7-9(2)14-12/h4-8H,3H2,1-2H3 |

InChI Key |

QJCZURAOEDPCHC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C2C=CC(=NC2=CC=C1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Comparisons

A comparative analysis of key structural analogs is summarized below:

*Calculated based on molecular formula.

Key Observations :

- Substituent Effects : Chlorine and hydroxyl groups (e.g., in CAS 21640-98-2) increase polarity and may enhance toxicity or bioavailability .

- Reactivity: Amino-substituted derivatives (e.g., Ethyl 2-amino-5-methylquinoline-3-carboxylate) are more reactive, enabling participation in coupling reactions .

Physicochemical Properties

- Solubility: Methyl and ester groups generally reduce water solubility. For example, Ethyl 5-chloro-4-hydroxy-2-quinolinecarboxylate’s Cl and OH substituents may slightly improve aqueous solubility compared to the non-polar methyl analog .

- Stability: Tetrahydroquinoline derivatives (e.g., CAS 918413-16-8) exhibit reduced aromatic stability but improved conformational flexibility .

Preparation Methods

Cascade Knoevenagel and Aza-Wittig Reactions

The cascade Knoevenagel and Aza-Wittig reactions offer a robust one-pot strategy for constructing the quinoline core. In a representative procedure, 2-azidobenzaldehyde is condensed with ethyl acetoacetate in acetonitrile at 95°C for 12 hours, catalyzed by triethylamine (Et₃N) and triphenylphosphine (Ph₃P) . This method proceeds via:

-

Knoevenagel condensation : Formation of an α,β-unsaturated ketone intermediate.

-

Aza-Wittig reaction : Cyclization to generate the quinoline ring.

Optimization Insights :

-

Solvent polarity : Acetonitrile enhances reaction rates compared to DMF or THF due to better stabilization of the zwitterionic intermediates .

-

Catalyst loading : A 1:1.2 molar ratio of Ph₃P to aldehyde minimizes side reactions while ensuring complete azide reduction.

-

Temperature control : Maintaining 95°C prevents premature cyclization and improves regioselectivity.

Typical Yield : 66–72% after column chromatography (petroleum ether/EtOAc) .

HI-Mediated Oxidative Coupling

A novel oxidative coupling approach employs hydroiodic acid (HI) as both a catalyst and oxidant. Ethyl 4-aminobenzoate reacts with 2-methylquinoline in 1,4-dioxane under oxygen atmosphere at 110°C for 16 hours . Key steps include:

-

Iodination : HI generates an iodinated intermediate at the quinoline’s 5-position.

-

Esterification : Nucleophilic attack by ethanol forms the carboxylate moiety.

Critical Parameters :

-

Oxygen pressure : 1 atm O₂ ensures continuous regeneration of HI, preventing catalyst deactivation .

-

Solvent effects : 1,4-Dioxane’s high boiling point (101°C) facilitates prolonged heating without solvent loss.

-

Scalability : Gram-scale reactions (12 mmol substrate) achieve consistent yields (72%) with minimal purification .

Comparative Analysis of Synthetic Methods

| Method | Reaction Conditions | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Cascade Knoevenagel/Aza-Wittig | 95°C, Ph₃P/Et₃N, CH₃CN | 66–72 | One-pot synthesis; high atom economy | Requires azide precursors |

| HI-Mediated Coupling | 110°C, HI, O₂, 1,4-dioxane | 72 | Scalable; avoids toxic metals | Long reaction time (16 h) |

| Friedländer Cyclization | HCl, ethanol, reflux | ~60* | Well-established methodology | Low regiocontrol for 5-substitution |

*Theoretical yield based on analogous quinoline syntheses .

Industrial-Scale Production Strategies

Continuous Flow Reactors :

-

Microreactors enable precise temperature control (±2°C), reducing side products in HI-mediated coupling .

-

Residence time : 30–60 minutes for cascade reactions, compared to 12 hours in batch processes .

Green Chemistry Innovations :

-

Solvent recycling : 1,4-Dioxane is recovered via distillation with >90% efficiency .

-

Catalyst immobilization : Silica-supported Ph₃P reduces waste in Aza-Wittig reactions .

Purification and Characterization

Chromatography :

-

Normal-phase silica gel : Petroleum ether/EtOAc (5:1) effectively separates ester byproducts .

-

HPLC : C18 columns with acetonitrile/water gradients (0.1% TFA) resolve regioisomeric impurities .

Spectroscopic Validation :

Q & A

Q. What are the recommended synthesis routes for Ethyl 2-methylquinoline-5-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via cyclocondensation reactions, such as the Pfitzinger reaction or Friedländer synthesis, using substituted anilines and β-ketoesters. Reaction optimization involves controlling temperature (80–120°C), solvent selection (e.g., ethanol or acetic acid), and catalyst use (e.g., Lewis acids like ZnCl₂). Post-synthesis purification often employs column chromatography with silica gel and ethyl acetate/hexane eluents .

Q. How is X-ray crystallography applied to confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of saturated solutions. SHELX programs (e.g., SHELXL) refine structural parameters, including bond lengths, angles, and torsional conformations. Hydrogen bonding and π-π stacking interactions are analyzed to validate packing efficiency .

Q. What safety protocols are critical when handling this compound in the laboratory?

Acute toxicity (Category 4 for oral, dermal, and inhalation routes) necessitates PPE (gloves, goggles, lab coats). In case of skin contact, wash immediately with soap/water; for inhalation, move to fresh air. Avoid incompatibles like strong acids/bases, which may trigger decomposition .

Q. How are solubility and purity assessed during synthesis?

Solubility is tested in polar (DMSO, ethanol) and non-polar solvents (hexane). Purity is verified via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (199–201°C). NMR (¹H/¹³C) and FT-IR confirm functional groups and absence of byproducts .

Advanced Research Questions

Q. How are data contradictions resolved in crystallographic refinement of quinoline derivatives?

Discrepancies between experimental and calculated electron density maps are addressed using SHELXL’s restraints (e.g., DFIX, FLAT). Cross-validation via R-factors (R₁, wR₂) and Hirshfeld surface analysis ensures model accuracy. Twinning or disorder effects require iterative refinement cycles .

Q. What experimental conditions destabilize this compound, and how are degradation products characterized?

Thermal decomposition above 200°C generates toxic fumes (e.g., CO, NOₓ). Stability under UV light is tested via accelerated aging studies. LC-MS identifies degradation products, while TGA/DSC monitors mass loss and phase transitions .

Q. How do substituent variations (e.g., methyl vs. ethyl groups) impact the compound’s bioactivity in structure-activity relationship (SAR) studies?

Methyl groups at the 2-position enhance lipophilicity, improving membrane permeability. Carboxylate esters at the 5-position influence hydrogen-bonding capacity. Comparative assays (e.g., enzyme inhibition) quantify activity shifts, supported by molecular docking simulations .

Q. Which computational methods predict the compound’s physicochemical properties and reactivity?

Density Functional Theory (DFT) calculates HOMO-LUMO gaps, electrostatic potentials, and Fukui indices. Molecular dynamics simulations model solvation effects. Software like Gaussian or ORCA validates thermodynamic parameters (e.g., Gibbs free energy of formation) .

Q. What strategies ensure comprehensive literature reviews for quinoline-based research?

Systematic searches on PubMed, SciFinder, and IUCr databases use keywords like “quinoline carboxylate synthesis” or “crystallographic refinement.” Boolean operators filter results by methodology (e.g., “X-ray AND SHELX”). Patent databases (e.g., USPTO) are mined for novel applications .

Q. How is experimental reproducibility ensured in multi-step syntheses of quinoline derivatives?

Strict adherence to reaction protocols (e.g., inert atmosphere, stoichiometric ratios) minimizes variability. Inter-lab validation via round-robin testing and open-access data sharing (e.g., IUCrData) enhances reliability. Error analysis includes % yield comparisons and statistical significance testing (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.